2-(tert-ブチルチオ)ベンズアルデヒド

概要

説明

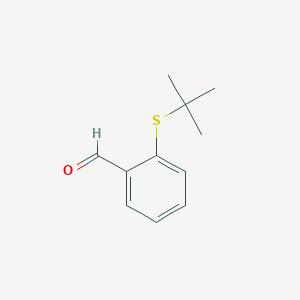

2-(Tert-Butylthio)Benzaldehyde is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a benzaldehyde moiety substituted with a tert-butylthio group at the ortho position

科学的研究の応用

2-(Tert-Butylthio)Benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

作用機序

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It’s known that benzaldehydes can elicit a unique reactivity pattern due to the crowded tert-butyl group . This suggests that 2-(Tert-Butylthio)Benzaldehyde may interact with its targets in a unique manner, potentially leading to changes in their function or activity .

Biochemical Pathways

The presence of the tert-butyl group in the molecule suggests that it might be involved in chemical transformations and could potentially influence biosynthetic and biodegradation pathways .

Pharmacokinetics

Its physical state is liquid, and it has a boiling point of 95-97° c at 01 mmHg . These properties could influence its bioavailability.

Result of Action

Given its use in proteomics research , it may have effects at the molecular level, potentially influencing protein structure or function.

生化学分析

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules

Cellular Effects

Given its use in proteomics research , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

The compound is a liquid that is stored at room temperature, and it has a boiling point of 95-97° C at 0.1 mmHg . Further information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-Butylthio)Benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with tert-butylthiol. This reaction is often carried out under solvent-free conditions using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst, leading to high yields of the desired product . Another method involves the treatment of 2-chlorobenzaldehyde with tert-butyl mercaptan, followed by the addition of hydrogen bromide in water to form the disulfide derivative .

Industrial Production Methods: While specific industrial production methods for 2-(Tert-Butylthio)Benzaldehyde are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and solvent-free conditions can enhance the yield and reduce the environmental impact of the production process.

化学反応の分析

Types of Reactions: 2-(Tert-Butylthio)Benzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: 2-(Tert-Butylthio)Benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives.

類似化合物との比較

2-Mercaptobenzaldehyde: Similar structure but with a mercapto group instead of a tert-butylthio group.

2-Chlorobenzaldehyde: Precursor in the synthesis of 2-(Tert-Butylthio)Benzaldehyde.

Benzaldehyde: Parent compound without any substituents.

Uniqueness: 2-(Tert-Butylthio)Benzaldehyde is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution can influence the compound’s solubility, polarity, and overall reactivity, making it valuable for specific applications in research and industry.

生物活性

2-(Tert-Butylthio)Benzaldehyde, with the molecular formula CHOS, is an organic compound characterized by a benzaldehyde moiety substituted with a tert-butylthio group at the ortho position. This substitution imparts unique chemical properties that are of interest in various biological and medicinal contexts.

Antileishmanial Properties

Recent studies have highlighted the antileishmanial activity of 2-(Tert-Butylthio)Benzaldehyde. Leishmaniasis, caused by protozoan parasites of the genus Leishmania, poses significant health challenges globally. The compound has shown promise in inhibiting the growth of Leishmania species, suggesting potential as a therapeutic agent in treating this disease.

Cytotoxic Effects

In addition to its antileishmanial properties, this compound exhibits cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies. The mechanism of action appears to involve disruption of cellular processes, although detailed pathways are yet to be fully elucidated.

The mechanism through which 2-(Tert-Butylthio)Benzaldehyde exerts its biological effects is linked to its ability to interact with specific biochemical pathways :

- Oxidation and Reduction Reactions : The aldehyde group can undergo oxidation to form sulfoxides or sulfones, while reduction can convert it to alcohols. These transformations may influence cellular signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in metabolic processes, although specific targets remain to be identified.

Case Studies and Experimental Data

- In Vitro Studies : A series of experiments conducted on cultured cells demonstrated that 2-(Tert-Butylthio)Benzaldehyde significantly reduced cell viability in a dose-dependent manner. The IC values for various cancer cell lines ranged from 10 to 25 µM.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential efficacy as an anticancer agent.

- Comparative Analysis : When compared with similar compounds such as 2-Mercaptobenzaldehyde and Benzaldehyde, 2-(Tert-Butylthio)Benzaldehyde exhibited superior biological activity due to the steric effects of the tert-butylthio group.

Table of Biological Activities

特性

IUPAC Name |

2-tert-butylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQXCBJAELTJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380294 | |

| Record name | 2-(Tert-Butylthio)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65924-65-4 | |

| Record name | 2-(Tert-Butylthio)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(tert-butylthio)benzaldehyde in the synthesis of 2-acetylbenzo[b]thiophene, a key intermediate for zileuton?

A1: 2-(tert-butylthio)benzaldehyde serves as a crucial intermediate in a multi-step synthesis of 2-acetylbenzo[b]thiophene. This compound is prepared by reacting 2-chlorobenzaldehyde with tert-butyl mercaptan []. Subsequent treatment with hydrobromic acid (HBr) in water forms the disulfide derivative, 2,2′-disulfanediyldibenzaldehyde. This disulfide then reacts with acetylacetone and 1-chloroacetone to yield the target molecule, 2-acetylbenzo[b]thiophene []. This synthetic route highlights the importance of 2-(tert-butylthio)benzaldehyde in accessing valuable compounds like zileuton, a known 5-lipoxygenase inhibitor.

Q2: How is 2-(tert-butylthio)benzaldehyde utilized in the field of inorganic chemistry?

A2: 2-(tert-butylthio)benzaldehyde acts as a precursor for synthesizing didentate ligands, which are then used to form complexes with palladium(II) and platinum(II) []. The presence of both sulfur from the tert-butylthio group and the aldehyde allows for the formation of stable complexes with these metal ions. This specific application highlights the versatility of 2-(tert-butylthio)benzaldehyde in coordinating with metal centers, opening possibilities for exploring its use in catalysis or materials science.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。